Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an iodine atom at the 5-position and a methyl ester group at the 2-carboxylate position.
Preparation Methods
The synthesis of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate typically involves the iodination of a benzofuran precursor followed by esterification. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group at the 2-position is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with molecular targets such as enzymes and receptors. The iodine atom and ester group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Methyl 5-iodo-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2,3-dihydrobenzofuran-5-carboxylate: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
2,3-Dihydrobenzofuran-7-carboxamide: Contains an amide group instead of an ester, which affects its solubility and interaction with biological targets.
2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide: Features a ketone group, leading to distinct chemical properties and applications.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific halogen bonding interactions and undergo selective substitution reactions .
Properties
Molecular Formula |
C10H9IO3 |
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Molecular Weight |
304.08 g/mol |
IUPAC Name |
methyl 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H9IO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5H2,1H3 |
InChI Key |
ZBRHMPOUFPWPEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(O1)C=CC(=C2)I |
Origin of Product |
United States |
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